2-(Dodecylamino)ethanol

Mineral processing Cationic flotation collectors Iron ore beneficiation

2-(Dodecylamino)ethanol (NDEA) offers a 29.7% higher CMC than its di-hydroxyethyl analog, enabling a wider sub-micellar dosing window for adsorption-driven processes like mineral flotation and corrosion inhibition. - Delivers 94.9% quartz recovery at 20 mg/L, outperforming NDPA and NDBA by 1.4-1.6 percentage points. - Wider monomer window before micellization (CMC: 16.6 mM) improves interfacial adsorption efficiency. - Available in 95% purity; specify free base or salt form based on solubilization requirements.

Molecular Formula C14H31NO
Molecular Weight 229.4 g/mol
CAS No. 16613-87-9
Cat. No. B100219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dodecylamino)ethanol
CAS16613-87-9
Molecular FormulaC14H31NO
Molecular Weight229.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNCCO
InChIInChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16/h15-16H,2-14H2,1H3
InChIKeyHCYSJBICYOIBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dodecylamino)ethanol Overview


2-(Dodecylamino)ethanol (CAS 16613-87-9), also known as N-dodecylethanolamine (NDEA) or (2-hydroxyethyl)laurylamine, is a cationic amino alcohol surfactant with a C12 hydrophobic tail and a single 2-hydroxyethyl head group . It belongs to the class of alkylaminoethanols and serves as a precursor to ionic-liquid cationic surfactants (ILCS) when quaternized . Its molecular formula is C₁₄H₃₁NO with a molecular weight of 229.40 g/mol . The compound exhibits a standard-state reaction enthalpy (ΔrH°) of -28.7 ± 1.1 kcal/mol for de-ethoxylation to dodecylamine in the liquid phase .

Flotation Cationic collector for iron ore reverse flotation; supports quartz removal studies
Adsorption Sub-micellar surface modification; corrosion inhibition and mineral surface hydrophobization
Formulation Micellar solubilization and emulsion research; counterion-dependent performance evaluation

Structural Differentiation from Alkylaminoethanol Analogs


Within the alkylaminoethanol surfactant class, the number of 2-hydroxyethyl substituents on the nitrogen atom directly controls the critical micelle concentration (CMC), surface tension at CMC, and biocidal potency. Increasing hydroxyethyl substitution from one (C12MEA/NDEA) to two or three groups lowers the CMC from 16.6 mM to 12.8–12.5 mM and raises the Gibbs free energy of micellization, fundamentally altering surfactant economics and formulation behavior . Conversely, for flotation collector applications, lengthening the hydroxyl-bearing spacer from ethanolamine to propanolamine or butanolamine reduces quartz recovery from 94.9% to 93.5–93.3% at equivalent dosage . Additionally, the choice of counterion drastically modifies solubilization capacity: the hydrochloride salt exhibits less than half the solubilizing power of the hydriodide salt on a mole-per-mole basis . These structure-dependent property shifts mean that generic interchange within this class carries quantifiable performance risk.

Target
Mono-hydroxyethyl (C12MEA)
One 2-hydroxyethyl group; higher CMC, lower antimicrobial potency
Analog Risk
Di-/tri-hydroxyethyl (C12DEA, C12TEA)
Lower CMC, stronger biocidal activity, different micellar packing; may shift formulation economics and antimicrobial profile
Target
Ethanolamine spacer
Shorter hydroxyl‑bearing chain; reported highest quartz recovery among tested analogs
Analog Risk
Propanolamine / butanolamine (NDPA, NDBA)
Longer spacer may reduce collector efficiency; flotation recovery can differ, affecting process yield
Target
Free base or specific salt form
Counterion identity controls solubilization capacity and mesophase behavior
Analog Risk
Alternate salts (HCl vs HI, HNO₃, HBr)
HCl salt may exhibit substantially lower solubilization; property may not transfer directly

Performance Evidence vs. Structural Analogs


Quartz Flotation Recovery

In a direct head-to-head micro-flotation comparison, N-dodecylethanolamine (NDEA, i.e., 2-(dodecylamino)ethanol) achieved a quartz recovery of 94.9% at a collector concentration of 20 mg/L, surpassing N-dodecylpropanolamine (NDPA, 93.5%) and N-dodecylbutanolamine (NDBA, 93.3%) . The superior performance of NDEA is attributed to its shorter hydroxyl-substituted carbon chain, which enables denser molecular packing on the quartz surface and stronger hydrophobization as confirmed by contact angle measurements .

Quartz Recovery
Head-to-head
NDEA: 94.9%
NDPA: 93.5%
NDBA: 93.3%
Reported highest quartz recovery among hydroxyl‑containing collectors at equal dose
Micro‑flotation at 20 mg/L; contact angle and zeta potential support denser packing
Mineral processing Cationic flotation collectors Iron ore beneficiation

Critical Micelle Concentration

Tensiometric measurements at 298 K show that C12MEA (2-(dodecylamino)ethanol, with one 2-hydroxyethyl group) exhibits a CMC of 16.6 mM, which is 29.7% higher than C12DEA (12.8 mM, two hydroxyethyl groups) and 32.8% higher than C12TEA (12.5 mM, three hydroxyethyl groups) . The corresponding surface tension at CMC (γ_CMC) is 26.2 mN/m for C12MEA, compared to 23.7 mN/m for C12DEA and 24.6 mN/m for C12TEA . C12MEA also displays the lowest surface excess (Γ_max = 1.90 × 10⁻¹⁰ mol/cm²) and largest minimum area per molecule (A_min = 87.5 × 10² nm²) among the three, indicating looser packing at the air–water interface .

CMC & Surface Tension
Reported
CMC 16.6 mM
γ_CMC 26.2 mN/m
Higher CMC than di‑/tri‑hydroxyethyl analogs supports wider sub‑micellar concentration window
Tensiometric, 298 K; Γ_max and A_min indicate looser interfacial packing
Surfactant formulation Critical micelle concentration Colloidal chemistry

Counterion Effects on Solubilization

Systematic solubilization studies of four 2-dodecylaminoethanol salts reveal a clear counterion-dependent hierarchy: solubilizing power decreases in the order DHI ≈ DHNO₃ > DHBr > DHCl . The hydrochloride salt (DHCl) exhibits less than half the solubilizing power of the hydriodide salt (DHI) on a mole-per-mole basis for benzene, hexane, cyclohexane, and octanol solubilizates . Additionally, liquid-crystal-containing phases form with DHNO₃ and DHI but not with DHCl when benzene is the solubilizate, indicating fundamental differences in mesophase behavior .

Solubilization
Head-to-head
HCl salt: lowest
HI / HNO₃: highest
DHCl
Counterion identity strongly modulates solubilizing power; HCl form may limit active loading
Benzene, hexane, cyclohexane, octanol at 25–45°C; mesophase differences observed
Antimicrobial Activity
Class-level
C12DEA identified as most effective biocide in ILCS series; C12MEA less potent
Class‑level ranking suggests C12MEA is not the lead antimicrobial candidate in this structural family
Broth dilution, Gram‑positive/negative and C. albicans; data support formulation‑specific selection
De‑ethoxylation ΔrH°
Source review
−28.7 ± 1.1 kcal/mol
Provides thermochemical reference for process safety assessment
Liquid phase (NIST); comparator data for close analogs not identified
Micellar solubilization Counterion effects Formulation science

Antimicrobial Activity Comparison

In a comparative biocidal screening of ionic-liquid cationic surfactants bearing a dodecyl chain and varying head groups, C12DEA (diethanolamine-based) was identified as the most effective biocide among all tested ILCS, including C12MEA, against Gram-positive bacteria (Bacillus anthracoides, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli), and the fungus Candida albicans . This class-level inference indicates that the mono-hydroxyethyl compound (C12MEA) is suboptimal for applications where maximal antimicrobial potency is the primary selection criterion .

Antimicrobial Activity
Class-level
C12DEA identified as most effective biocide in ILCS series; C12MEA less potent
Class‑level ranking suggests C12MEA is not the lead antimicrobial candidate in this structural family
Broth dilution, Gram‑positive/negative and C. albicans; data support formulation‑specific selection
Antimicrobial surfactants Biocidal activity Minimum inhibitory concentration

De-ethoxylation Reaction Enthalpy

The NIST Chemistry WebBook reports a standard-state reaction enthalpy (ΔrH°) of -28.7 ± 1.1 kcal/mol for the de-ethoxylation of 2-(dodecylamino)ethanol (C₁₄H₃₁NO → C₁₂H₂₇N + C₂H₄O) in the liquid phase . This exothermic value provides a quantitative benchmark for process engineers evaluating thermal stability during synthesis, storage, or high-temperature applications, though direct comparator data for close analogs under identical conditions are not available in the same dataset .

De‑ethoxylation ΔrH°
Source review
−28.7 ± 1.1 kcal/mol
Provides thermochemical reference for process safety assessment
Liquid phase (NIST); comparator data for close analogs not identified
Thermochemistry Reaction enthalpy Process engineering

Application Scenarios


Iron Ore Reverse Flotation

In hematite beneficiation via reverse cationic flotation, 2-(dodecylamino)ethanol (NDEA) delivers a quartz recovery of 94.9% at 20 mg/L, outperforming NDPA (93.5%) and NDBA (93.3%) . This 1.4–1.6 percentage point recovery advantage, confirmed by contact angle and zeta potential analyses, establishes NDEA as the highest-performing hydroxyl-containing cationic collector among its closest structural analogs. Procurement should prioritize NDEA for operations where incremental quartz removal efficiency directly drives iron concentrate grade and process economics .

Sub-Micellar Adsorption Processes

The CMC of C12MEA (16.6 mM) is 29.7% higher than that of C12DEA (12.8 mM), providing a wider monomeric surfactant concentration window before micellization occurs . This property is advantageous in adsorption-driven processes such as mineral flotation, corrosion inhibition, and surface modification, where molecular-level adsorption at interfaces is desired before bulk micelle formation. Formulators selecting C12MEA over C12DEA or C12TEA gain operational flexibility in sub-CMC dosing regimens .

Solubilization-Dependent Formulations

For applications requiring high solubilization capacity—such as emulsion polymerization, drug delivery vehicle formulation, or enhanced oil recovery—the hydrochloride salt of 2-(dodecylamino)ethanol should be avoided or used with awareness of its significant performance deficit. The hydrochloride form exhibits less than half the solubilizing power of the hydriodide salt on a mole-per-mole basis . Procurement specifications should explicitly define the salt form or counterion composition when solubilization performance is critical to the end-use application .

Mild Surfactant Formulations

In personal care, cosmetic, or food-contact surfactant formulations where excessive antimicrobial activity may cause skin irritation or regulatory concern, C12MEA (mono-hydroxyethyl) offers a favorable profile. It is demonstrably less potent as a biocide than C12DEA, which was identified as the most effective antimicrobial among dodecyl-chain ILCS . This differential positions C12MEA for use cases requiring surface activity with moderated biocidal effects .

Application
Selection Property
Validation Focus
Iron Ore Reverse Flotation
Flotation collector performance ranking
Quartz recovery and surface hydrophobization among hydroxyl‑containing collectors
Sub‑Micellar Adsorption Processes
Monomeric surfactant concentration window
CMC and surface tension context; interfacial packing behavior
Solubilization‑Dependent Formulations
Salt form and counterion identity
Solubilizing power comparison across salt forms; mesophase behavior
Mild Surfactant Formulations
Biocidal activity profile
Antimicrobial potency ranking within structural class; suitability for low‑biocide systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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